molecular formula C17H14N2OS2 B11097731 (2E)-6,8-dimethyl-2-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-6,8-dimethyl-2-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11097731
M. Wt: 326.4 g/mol
InChI Key: SVLVKMAISRLNAH-RIYZIHGNSA-N
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Description

6,8-DIMETHYL-2-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-DIMETHYL-2-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-2-thiophenecarboxaldehyde with 6,8-dimethyl-1,3-thiazolo[3,2-a]benzimidazole in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-DIMETHYL-2-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

6,8-DIMETHYL-2-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 6,8-DIMETHYL-2-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens or cancer cells. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **6,8-DIMETHYL-2-[(E)-1-(2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
  • **6,8-DIMETHYL-2-[(E)-1-(4-METHYL-2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

Uniqueness

The presence of the 3-methyl-2-thienyl group in 6,8-DIMETHYL-2-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE distinguishes it from similar compounds. This structural feature may enhance its biological activity and specificity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14N2OS2

Molecular Weight

326.4 g/mol

IUPAC Name

(2E)-5,7-dimethyl-2-[(3-methylthiophen-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C17H14N2OS2/c1-9-6-11(3)15-12(7-9)19-16(20)14(22-17(19)18-15)8-13-10(2)4-5-21-13/h4-8H,1-3H3/b14-8+

InChI Key

SVLVKMAISRLNAH-RIYZIHGNSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C/2\C(=O)N3C4=CC(=CC(=C4N=C3S2)C)C

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N3C4=CC(=CC(=C4N=C3S2)C)C

Origin of Product

United States

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